molecular formula C6H12ClNO2S B14370371 7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride CAS No. 91785-58-9

7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride

Cat. No.: B14370371
CAS No.: 91785-58-9
M. Wt: 197.68 g/mol
InChI Key: VABJQOPXMKPLEC-UHFFFAOYSA-N
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Description

7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride is a heterocyclic compound that contains sulfur, oxygen, and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dithiol with an epoxide in the presence of a base to form the dioxathiazecine ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride is unique due to its specific combination of sulfur, oxygen, and nitrogen atoms within the ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

91785-58-9

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-3-8-5-10-6-9-4-2-7-1;/h1,3,7H,2,4-6H2;1H

InChI Key

VABJQOPXMKPLEC-UHFFFAOYSA-N

Canonical SMILES

C1COCSCOC=CN1.Cl

Origin of Product

United States

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